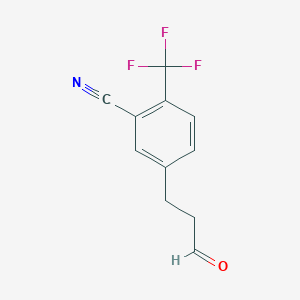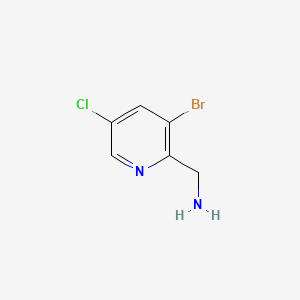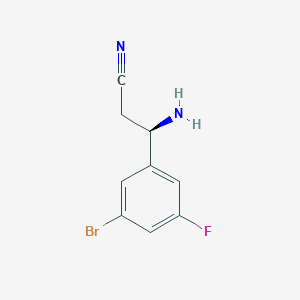
(R)-1-(3-(1-Aminoethyl)phenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one is a chiral compound with a specific configuration It is an organic molecule that contains an amino group and a ketone group, making it a versatile intermediate in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoacetophenone and ®-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is tetrahydrofuran (THF).
Catalysts and Reagents: Palladium catalysts are often employed to facilitate the coupling reaction between the bromoacetophenone and the amine. Additionally, bases such as potassium carbonate are used to deprotonate the amine and promote nucleophilic attack on the carbonyl group.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.
化学反应分析
Types of Reactions
®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ®-1-(3-(1-Nitroethyl)phenyl)ethan-1-one.
Reduction: Formation of ®-1-(3-(1-Aminoethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the stereoselectivity of enzymes.
Medicine
In medicinal chemistry, ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
作用机制
The mechanism of action of ®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
- (S)-1-(3-(1-Aminoethyl)phenyl)ethan-1-one
- 1-(3-(1-Aminoethyl)phenyl)propan-1-one
- 1-(3-(1-Aminoethyl)phenyl)butan-1-one
Uniqueness
®-1-(3-(1-Aminoethyl)phenyl)ethan-1-one is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its (S)-enantiomer, it may exhibit different reactivity and selectivity in chemical reactions and biological interactions. The presence of the ketone group also differentiates it from similar compounds with different functional groups.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
1-[3-[(1R)-1-aminoethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m1/s1 |
InChI 键 |
SGZDPFWWMLLGAS-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)C)N |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)




![6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13038472.png)
